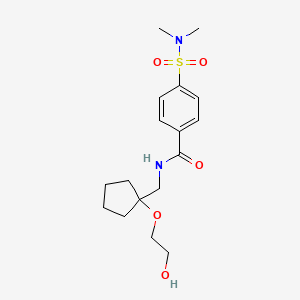

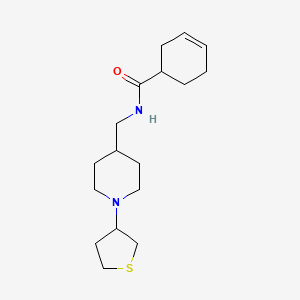

4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in the scientific research community. DMSB is a potent inhibitor of the protein-protein interaction between the transcription factor CREB-binding protein (CBP) and the nuclear hormone receptor peroxisome proliferator-activated receptor gamma (PPARγ). This interaction is essential for the regulation of glucose and lipid metabolism, making DMSB a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity. In

Scientific Research Applications

1. Potential in Receptor Antagonism:

- N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, which are structurally related to the compound , have been identified as potent and selective small molecule ETA receptor antagonists. These molecules have been subjected to structural modification to increase potency, indicating the potential application of 4-(N,N-dimethylsulfamoyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide in similar receptor antagonism activities (Wu et al., 1997).

2. Antimicrobial Activity:

- Compounds structurally similar to this compound have shown significant antimicrobial activity. Specifically, novel derivatives carrying the biologically active sulfonamide moiety displayed potent activity against a range of Gram-positive, Gram-negative bacteria, and fungi, suggesting potential applications in antimicrobial research (Ghorab et al., 2017).

3. Antitubercular Activity:

- A series of novel benzamide derivatives, including ones with structural similarities to the compound of interest, were synthesized and evaluated for their anti-tubercular activity. These compounds demonstrated promising activity against Mycobacterium tuberculosis, indicating a potential application in the development of new antitubercular agents (Nimbalkar et al., 2018).

4. Potential in Neurodegenerative Diseases Therapy:

- Molecules designed to sequester, redistribute, and/or remove metal ions, similar in structure to this compound, have been identified as attractive therapeutic agents in neurodegenerative diseases. These compounds, with their metal chelating, antioxidant, antibacterial, and analgesic properties, may be applicable in Alzheimer's therapy (Scott et al., 2011).

5. Applications in HIV Research:

- In the study of HIV, allosteric noncompetitive HIV entry inhibitors have been developed. Compounds with structural similarities to this compound have shown potential in this field, indicating a possible application in the development of HIV treatments (Watson et al., 2005).

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-7-5-14(6-8-15)16(21)18-13-17(24-12-11-20)9-3-4-10-17/h5-8,20H,3-4,9-13H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNANTJIHKLLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2767918.png)

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)

![[2-(1-Ethylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2767926.png)

![7-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2767932.png)